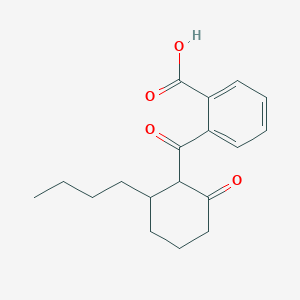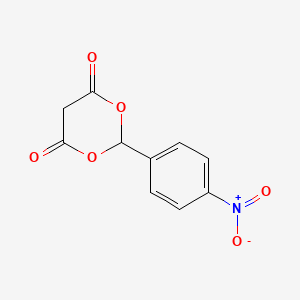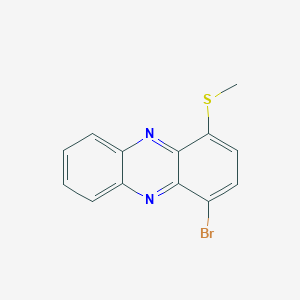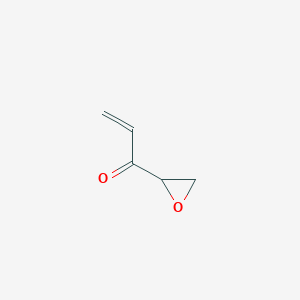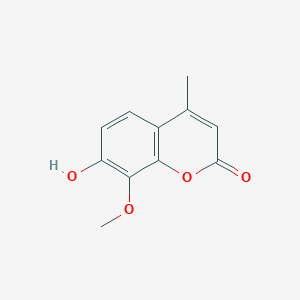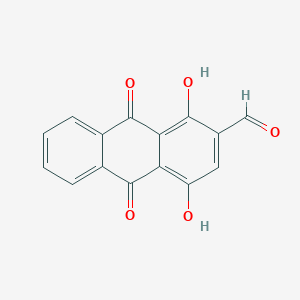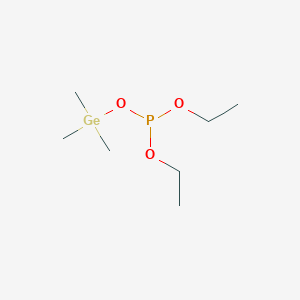![molecular formula C34H32N2O4 B14624888 2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) CAS No. 58726-68-4](/img/structure/B14624888.png)
2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a decane backbone with two benzo[de]isoquinoline-1,3(2h)-dione groups attached at the 1 and 10 positions, making it a symmetrical molecule with interesting chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) typically involves a multi-step process. One common method starts with the preparation of 2,2’-decane-1,10-diylbis(oxy)dibenzaldehyde. This intermediate is then reacted with isonicotinohydrazide in ethanol under reflux conditions for several hours . The reaction mixture is then cooled to room temperature, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2,2’-Decane-1,10-diylbis(oxy)dibenzaldehyde: An intermediate in the synthesis of the target compound.
Benzo[de]isoquinoline-1,3(2h)-dione: A simpler analog with similar aromatic properties.
Naphthalene derivatives: Compounds with similar aromatic ring structures.
Uniqueness
2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) is unique due to its symmetrical structure and the presence of two benzo[de]isoquinoline-1,3(2h)-dione groups. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
58726-68-4 |
|---|---|
Molecular Formula |
C34H32N2O4 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2-[10-(1,3-dioxobenzo[de]isoquinolin-2-yl)decyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C34H32N2O4/c37-31-25-17-9-13-23-14-10-18-26(29(23)25)32(38)35(31)21-7-5-3-1-2-4-6-8-22-36-33(39)27-19-11-15-24-16-12-20-28(30(24)27)34(36)40/h9-20H,1-8,21-22H2 |
InChI Key |
KKSPVMLHIRZWCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCCCCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


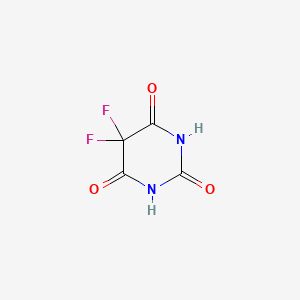

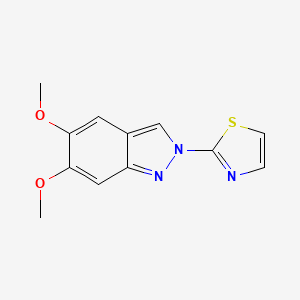
![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
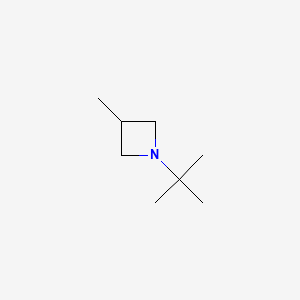
![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)
